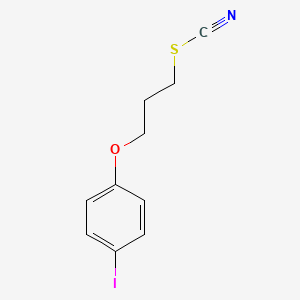![molecular formula C20H16FNO B4922442 9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole](/img/structure/B4922442.png)
9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of carbazole, a heterocyclic aromatic compound that has been used in a variety of fields, including materials science, pharmacology, and organic synthesis. In recent years, researchers have focused on the synthesis, mechanism of action, and physiological effects of 9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole, with the aim of understanding its potential applications in various scientific fields.
作用机制
The mechanism of action of 9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In particular, this compound has been shown to interact with certain receptors, such as the serotonin receptor and the dopamine receptor, which are involved in the regulation of mood, behavior, and cognition. Additionally, 9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole are complex and varied, and depend on the specific context in which this compound is used. In general, this compound has been shown to have both stimulatory and inhibitory effects on various cellular processes, such as cell proliferation, apoptosis, and differentiation. Additionally, 9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole has been shown to affect the levels of various neurotransmitters in the brain, such as dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, behavior, and cognition.
实验室实验的优点和局限性
The advantages of using 9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole in lab experiments include its relatively simple synthesis method, its potential as a building block for the synthesis of other compounds, and its potential as a therapeutic agent for various diseases. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and physiological effects.
未来方向
There are many potential future directions for research on 9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole. Some possible areas of focus include:
- Further studies on the mechanism of action of this compound, including its interactions with specific receptors and enzymes, and its effects on various signaling pathways in cells.
- Studies on the potential therapeutic applications of this compound for various diseases, including cancer and Alzheimer's disease.
- Studies on the potential applications of this compound in materials science, such as the synthesis of organic semiconductors for electronic devices.
- Studies on the potential environmental and health effects of this compound, including its toxicity and potential for bioaccumulation in the environment.
合成方法
The synthesis of 9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole involves the reaction between 2-fluorophenol and 9H-carbazole in the presence of a base, such as potassium carbonate or sodium hydride. The reaction is typically carried out in an organic solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using chromatography techniques, such as column chromatography or HPLC.
科学研究应用
9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole has been studied for its potential applications in a variety of scientific fields, including materials science, pharmacology, and organic synthesis. In materials science, this compound has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices, such as solar cells and light-emitting diodes. In pharmacology, 9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. In organic synthesis, this compound has been used as a starting material for the synthesis of other compounds, such as carbazole-based dyes and polymers.
属性
IUPAC Name |
9-[2-(2-fluorophenoxy)ethyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO/c21-17-9-3-6-12-20(17)23-14-13-22-18-10-4-1-7-15(18)16-8-2-5-11-19(16)22/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSALMWOIFQGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-2-{2,4-dioxo-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B4922377.png)

![N-(5-chloro-2-methoxyphenyl)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B4922385.png)
![N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B4922388.png)
![6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4922393.png)
![N-(dicyclopropylmethyl)-4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-methylbenzamide](/img/structure/B4922396.png)
![2,4-dichloro-N-{3-[(2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B4922400.png)
![dimethyl 3,3'-[(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)diimino]dipropanoate](/img/structure/B4922415.png)
![ethyl 2-({2-[(4,6-dimethyl-2-pyrimidinyl)thio]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4922421.png)
![N-(2-furylmethyl)-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B4922422.png)
![2-dibenzo[b,d]furan-3-yl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4922427.png)
![1-[4-(2,4-dimethylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4922428.png)
![N-(4-bromo-3-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4922448.png)
